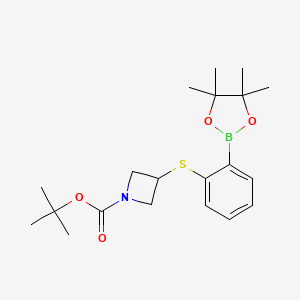

2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester

Descripción

2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester is a boronic acid derivative with a unique structural framework. The molecule features:

- A phenylboronic acid pinacol ester core, which enhances stability and solubility in organic solvents compared to the free boronic acid .

- An N-BOC (tert-butoxycarbonyl)-protected azetidine ring, providing steric protection and modulating reactivity during synthetic applications.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl structures in medicinal chemistry and materials science. Its BOC-protected azetidine group allows selective deprotection under acidic conditions, enabling further functionalization .

Propiedades

IUPAC Name |

tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTRZUPQELIOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: This compound is used in the synthesis of various boronic acid derivatives, which are important intermediates in organic synthesis. It is also used in the development of new catalytic systems and materials.

Biology: In biological research, the compound is used as a probe for studying enzyme activities and interactions. It can also be used in the development of new bioactive molecules.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases related to the immune system and cancer.

Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. It is also used in the development of new chemical processes and technologies.

Mecanismo De Acción

The mechanism by which 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester exerts its effects depends on its specific application. In general, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical and chemical processes. The azetidine ring can interact with enzymes and receptors, influencing biological activities.

Molecular Targets and Pathways Involved:

Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to specific receptors, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Structural Analogs and Molecular Properties

The compound is compared to other boronic acid pinacol esters with heterocyclic or protected amine substituents (Table 1):

Table 1: Structural and Molecular Comparisons

Key Observations :

- The BOC-protected azetidine in the target compound offers a balance of steric bulk and reactivity, distinguishing it from pyrazole or bromomethyl analogs.

- The sulfanyl linker provides a flexible bridge compared to rigid aromatic systems (e.g., trifluoromethylpyridine).

Reactivity in Cross-Coupling Reactions

Boronic esters are widely used in Suzuki-Miyaura couplings. The reactivity of the target compound is influenced by steric hindrance from the BOC group and electron donation from the sulfur atom:

Table 2: Reactivity Comparisons

Key Observations :

Solubility and Stability

Solubility data for phenylboronic acid derivatives () highlight the impact of esterification and substituents:

Table 3: Solubility in Organic Solvents

Key Observations :

- Pinacol esters generally exhibit enhanced solubility in nonpolar solvents compared to free boronic acids .

- The BOC group may reduce solubility in polar solvents (e.g., acetone) due to increased hydrophobicity.

NMR Spectral Characteristics

Characteristic NMR signals for pinacol esters include:

Actividad Biológica

2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester (CAS Number: 2377610-91-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique azetidine moiety, which may contribute to its biological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H30BNO4S

- Molecular Weight : 391.33 g/mol

- Structure : Contains a boronic acid group, an azetidine ring, and a sulfanylphenyl group.

Boronic acids are known to interact with diols and amino acids, making them valuable in the design of enzyme inhibitors and therapeutic agents. The presence of the azetidine ring may enhance the compound's ability to bind to biological targets due to its conformational flexibility. This structural feature is critical for modulating interactions with proteins involved in various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acid derivatives. For instance, compounds similar to 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Cytotoxicity Studies

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. Preliminary studies on related compounds have indicated low cytotoxicity towards normal cell lines (e.g., L929 fibroblasts), suggesting that 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid may possess a favorable therapeutic index.

| Compound | Cell Line | Concentration (µM) | Viability (%) After 24h | Viability (%) After 48h |

|---|---|---|---|---|

| 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid | L929 | 100 | 92 | 89 |

| Related Boronic Acid Derivative | L929 | 200 | 77 | 68 |

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study evaluated the effects of boronic acid derivatives on cancer cell lines, revealing that certain modifications to the boronic acid structure can enhance selectivity towards cancer cells while minimizing effects on normal cells. This suggests that structural variations in compounds like 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid could be optimized for improved anticancer activity. -

Enzyme Inhibition :

Research has demonstrated that boronic acids can serve as effective inhibitors of proteasomes and other enzymes involved in cellular regulation. The unique structure of this compound may allow it to selectively inhibit specific proteases implicated in cancer progression, making it a candidate for further investigation in cancer therapeutics.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester, and how do workup conditions influence product outcomes?

Answer:

The synthesis typically involves coupling a boronic acid precursor with a protected azetidine-thiol moiety. For analogous pinacol boronic esters, a two-step approach is often employed: (1) formation of the boronic acid via Suzuki-Miyaura coupling or homologation, followed by (2) esterification with pinacol under dehydrating conditions . Workup conditions critically determine product structure. For example, oxidative workup (e.g., H₂O₂/NaOH) may yield hydroxylated derivatives, while pinacol addition stabilizes the boronate ester . Researchers must optimize reaction parameters (e.g., temperature, solvent polarity) to avoid hydrolysis of the BOC or boronate groups.

Advanced Question: How can researchers resolve contradictions in reported reactivity of arylboronic esters in cross-coupling reactions, particularly with sterically hindered substrates?

Answer:

Reactivity discrepancies often arise from steric hindrance at the azetidine-BOC group or electronic effects from the sulfanylphenyl moiety. Methodological approaches include:

- Kinetic Studies: Monitor reaction progress via <sup>11</sup>B NMR to assess boronate stability under catalytic conditions .

- Ligand Screening: Use electron-rich ligands (e.g., SPhos) to enhance oxidative addition in Pd-catalyzed couplings .

- Protecting Group Alternatives: Replace BOC with less bulky groups (e.g., Fmoc) to reduce steric interference, followed by post-coupling deprotection .

Basic Question: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm the presence of BOC (δ ~1.4 ppm for tert-butyl), pinacol methyl groups (δ ~1.2 ppm), and aryl-thioether protons (δ 6.5–7.5 ppm) .

- HPLC-MS: Detect impurities from incomplete esterification or BOC deprotection. Use reverse-phase columns (C18) with acetonitrile/water gradients .

- Elemental Analysis: Verify boron content (theoretical ~3.5%) to assess esterification efficiency .

Advanced Question: How can the stability of this compound under varying storage conditions be systematically evaluated?

Answer:

Design a stability study with controlled variables:

- Temperature: Store aliquots at –20°C, 4°C, and 25°C; monitor degradation via TLC or HPLC at intervals (e.g., 1, 7, 30 days) .

- Humidity: Expose samples to 40–80% relative humidity to assess boronate hydrolysis susceptibility .

- Light Sensitivity: Compare degradation rates under UV vs. dark conditions .

Key Metrics: Quantify residual boronic ester via iodometric titration or <sup>11</sup>B NMR integration .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or reactions .

- Storage: Keep desiccated at 2–8°C in amber vials to minimize hydrolysis and photodegradation .

- Spill Management: Neutralize boronate residues with moist sand; avoid water to prevent exothermic decomposition .

Advanced Question: What strategies can mitigate competing side reactions (e.g., protodeboronation or thioether oxidation) during functionalization of this boronate?

Answer:

- Protodeboronation Prevention: Use anhydrous, deoxygenated solvents (e.g., THF, DMF) and avoid strong bases .

- Thioether Stabilization: Add radical scavengers (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar) to suppress oxidation .

- Directed Ortho-Metalation: Exploit the sulfur atom’s directing effects to regioselectively functionalize the aryl ring without boronate cleavage .

Basic Question: How does the BOC-protected azetidine moiety influence the compound’s solubility and reactivity in polar vs. nonpolar solvents?

Answer:

The BOC group enhances solubility in organic solvents (e.g., dichloromethane, THF) due to its hydrophobic tert-butyl moiety. However, the sulfanylphenylboronate may aggregate in nonpolar solvents (e.g., hexane), reducing reactivity. In polar aprotic solvents (DMF, DMSO), the boronate’s Lewis acidity increases, accelerating transmetalation in cross-coupling reactions .

Advanced Question: How can computational modeling (e.g., DFT) guide the design of derivatives with improved catalytic or biomedical activity?

Answer:

- DFT Calculations: Predict steric/electronic effects of substituents on boronate electrophilicity and azetidine ring strain .

- Docking Studies: Model interactions with biological targets (e.g., proteases) to optimize the thioether-BOC pharmacophore .

- QSAR Analysis: Correlate logP (e.g., ~1.8 for pinacol esters) with membrane permeability for drug design .

Basic Question: What are the documented applications of this compound in Suzuki-Miyaura couplings, and what substrates are most compatible?

Answer:

This boronate is widely used in cross-couplings with aryl/heteroaryl halides. Compatible substrates include:

- Electron-Deficient Arenes: Nitro- or cyano-substituted aryl bromides (yields >75%) .

- Heterocycles: Pyridines, thiophenes (requires PdCl₂(dppf) catalyst) .

- Sterically Crowded Partners: Use microwave heating (100–120°C) to overcome kinetic barriers .

Advanced Question: How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Answer:

- Process Optimization: Replace batch reactions with flow chemistry to control exotherms and improve mixing .

- Quality-by-Design (QbD): Identify critical process parameters (CPPs) like pH, stoichiometry, and drying time via DoE .

- In Situ Monitoring: Implement PAT tools (e.g., FTIR) to track boronate formation and minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.